molecular formula C11H15NO4 B13707211 (3-Ethoxy-4-methoxyphenyl)glycine

(3-Ethoxy-4-methoxyphenyl)glycine

Cat. No.: B13707211
M. Wt: 225.24 g/mol
InChI Key: HIGRNZICBHEMGD-UHFFFAOYSA-N
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Description

(3-Ethoxy-4-methoxyphenyl)glycine is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . It is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, along with a glycine moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-4-methoxyphenyl)glycine typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with glycine under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by acidification to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-4-methoxyphenyl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Ethoxy-4-methoxyphenyl)glycine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit phosphodiesterase 4 (PDE4), which plays a role in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethoxy-4-methoxyphenyl)glycine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-(3-ethoxy-4-methoxyanilino)acetic acid

InChI

InChI=1S/C11H15NO4/c1-3-16-10-6-8(12-7-11(13)14)4-5-9(10)15-2/h4-6,12H,3,7H2,1-2H3,(H,13,14)

InChI Key

HIGRNZICBHEMGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NCC(=O)O)OC

Origin of Product

United States

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